

# Application Note: Determination of NSC756093 Binding Kinetics using Surface Plasmon Resonance

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## Compound of Interest

Compound Name: NSC756093

Cat. No.: B15608387

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## Introduction

**NSC756093** is a small molecule inhibitor that has shown potential in overcoming paclitaxel resistance in cancer cells.[1][2] Its mechanism of action involves the inhibition of the protein-protein interaction between Guanylate Binding Protein 1 (GBP1) and Pim-1 kinase (PIM1).[3][4] Understanding the binding kinetics of **NSC756093** is crucial for its development as a therapeutic agent. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions, providing quantitative data on association rates, dissociation rates, and binding affinity.[5][6][7] This application note provides a detailed protocol for utilizing SPR to characterize the binding kinetics of **NSC756093** as an inhibitor of the GBP1:PIM1 interaction.

## Principle of the Assay

This SPR assay is designed as an inhibition assay. First, the PIM1 protein (ligand) is immobilized on the sensor chip surface. Then, a constant concentration of GBP1 protein (analyte) is pre-incubated with varying concentrations of the small molecule inhibitor, **NSC756093**. This mixture is then injected over the PIM1-coated sensor surface. The binding of GBP1 to the immobilized PIM1 is monitored in real-time. A decrease in the binding response of GBP1 in the presence of **NSC756093** indicates inhibition of the GBP1:PIM1 interaction. By

analyzing the binding kinetics at different inhibitor concentrations, the binding affinity (KD) and the association (ka) and dissociation (kd) rate constants of the inhibitor can be determined. In the primary study that this protocol is based on, the direct interaction between GBP1 and PIM1 resulted in a KD of  $38 \pm 14$  nM.[8][9]

## Data Presentation

Table 1: Summary of Kinetic and Affinity Data for the GBP1:PIM1 Interaction and its Inhibition by **NSC756093**

Interacting Molecules	Association Rate (ka) ( $M^{-1}s^{-1}$ )	Dissociation Rate (kd) ( $s^{-1}$ )	Equilibrium Dissociation Constant (KD) (nM)	Notes
GBP1 : PIM1	Not explicitly stated in source	Not explicitly stated in source	$38 \pm 14$	Determined by SPR analysis.[8][9]
NSC756093 (inhibitor)	Not explicitly stated in source	Not explicitly stated in source	Not explicitly stated in source	NSC756093 was found to inhibit 65% of the GBP1:PIM1 interaction at 100 nM.[2][3][4]

Note: The primary literature focuses on the inhibitory effect of **NSC756093** on the GBP1:PIM1 interaction and provides the KD for the protein-protein interaction itself. The kinetic parameters for the direct binding of **NSC756093** to GBP1 are not detailed in the provided search results.

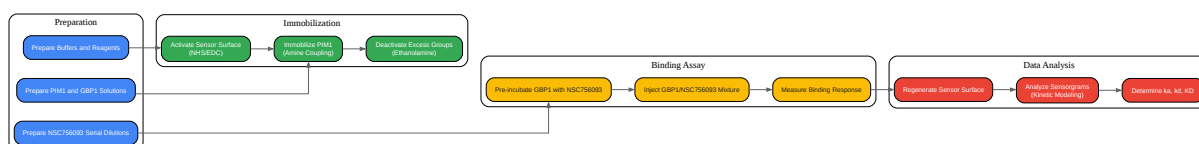
## Experimental Protocols

### Materials and Reagents

- SPR Instrument: (e.g., Biacore, ProteOn)
- Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface)

- Immobilization Reagents:
  - N-hydroxysuccinimide (NHS)
  - 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  - Ethanolamine-HCl, pH 8.5
- Proteins and Small Molecule:
  - Recombinant human PIM1 kinase (ligand)
  - Recombinant human GBP1 protein (analyte)
  - **NSC756093** (inhibitor)
- Buffers:
  - Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
  - Immobilization Buffer: 10 mM Sodium acetate, pH 5.0
  - Sample Buffer: Running buffer with a final concentration of 1% (v/v) DMSO
- Regeneration Solution: 10 mM Glycine-HCl, pH 2.5

## Experimental Workflow Diagram



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**Caption:** Experimental workflow for the SPR-based inhibition assay.

## Step-by-Step Protocol

- System Preparation:
  - Equilibrate the SPR instrument to 25°C.
  - Prime the system with running buffer until a stable baseline is achieved.
- PIM1 Immobilization (Amine Coupling):
  - Activate the carboxyl groups on the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10  $\mu$ L/min.
  - Prepare a solution of PIM1 at a concentration of 20  $\mu$ g/mL in 10 mM sodium acetate, pH 5.0.
  - Inject the PIM1 solution over the activated surface until the desired immobilization level (e.g., 2000-4000 RU) is reached.
  - Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes.

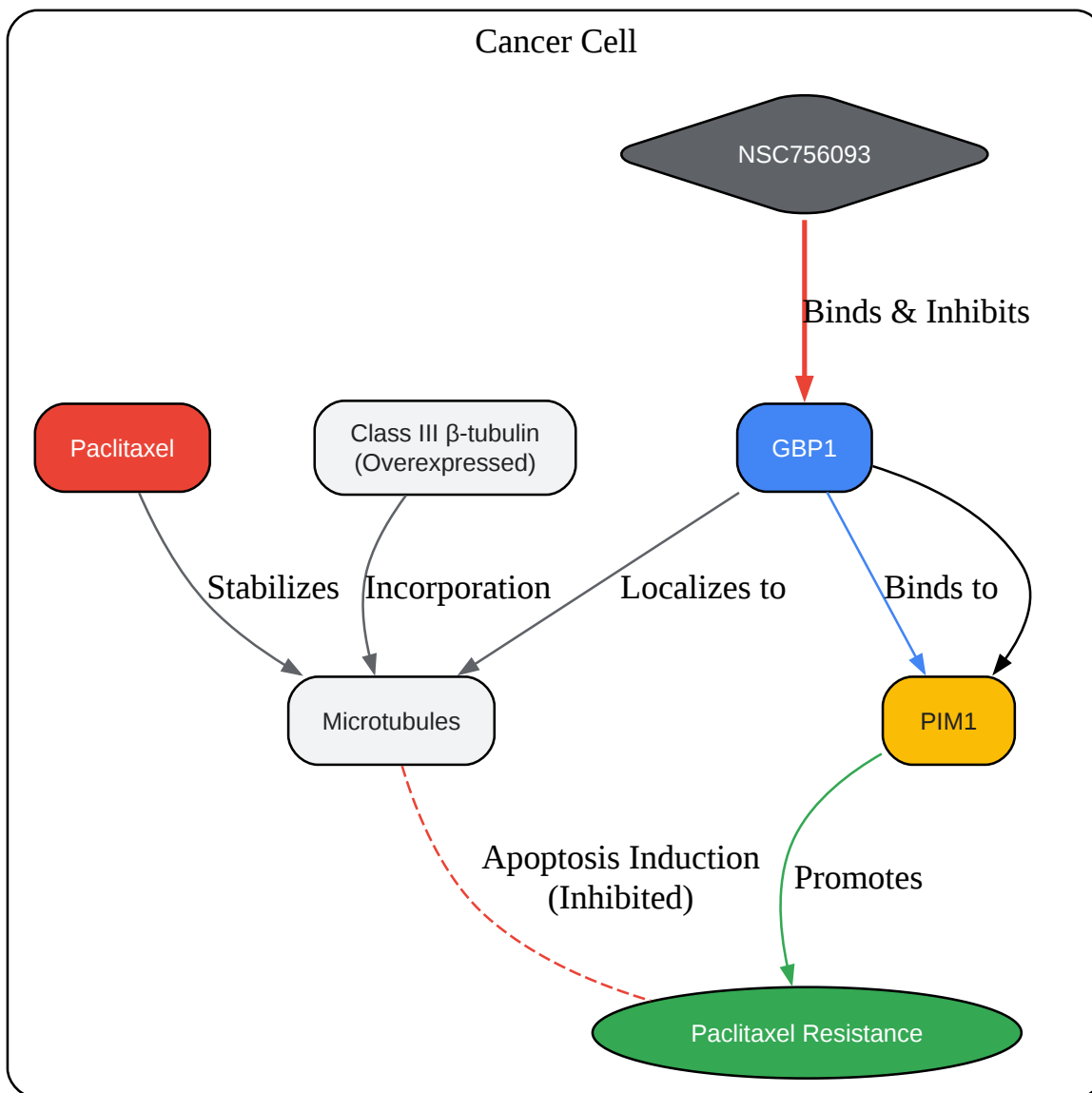
- A reference flow cell should be prepared similarly but without the injection of PIM1 to serve as a negative control for non-specific binding.
- Binding Kinetics Assay (Inhibition Format):
  - Prepare a stock solution of **NSC756093** in 100% DMSO and create a serial dilution in running buffer containing 1% DMSO. The final concentrations should span a range appropriate for the expected affinity (e.g., 0 nM to 500 nM).
  - Prepare a constant concentration of GBP1 (e.g., 50 nM) in the sample buffer.
  - For each injection, pre-incubate the GBP1 solution with an equal volume of the **NSC756093** dilution for at least 30 minutes at room temperature.
  - Inject the GBP1/**NSC756093** mixtures over the PIM1 and reference flow cells for a defined association time (e.g., 180 seconds) at a flow rate of 30  $\mu$ L/min.
  - Allow the complex to dissociate by flowing running buffer over the sensor surface for a defined dissociation time (e.g., 300 seconds).
  - Include a "buffer only" injection (containing 1% DMSO) for double referencing.
- Surface Regeneration:
  - After each binding cycle, regenerate the sensor surface by injecting the regeneration solution (10 mM Glycine-HCl, pH 2.5) for 30-60 seconds.
  - Ensure the baseline returns to the initial level before the next injection. If not, optimize the regeneration conditions.
- Data Analysis:
  - Subtract the reference flow cell data from the active flow cell data for each injection.
  - Perform double referencing by subtracting the "buffer only" sensorgram.
  - Fit the processed sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.

- Determine the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_D$ ) for the GBP1:PIM1 interaction in the presence of different concentrations of **NSC756093**.
- Plot the observed binding response against the **NSC756093** concentration to determine the  $IC_{50}$  of inhibition.

## Signaling Pathway

The interaction between GBP1 and PIM1 is a key component of a signaling pathway that confers resistance to paclitaxel in cancer cells. Overexpression of Class III  $\beta$ -tubulin promotes the localization of GBP1 to the microtubules. Here, GBP1 can bind to the pro-survival kinase PIM1, initiating a cascade that counteracts the cytotoxic effects of paclitaxel. **NSC756093** disrupts this pathway by binding to GBP1, inducing a conformational change that prevents its interaction with PIM1.

## GBP1:PIM1 Signaling Pathway in Paclitaxel Resistance



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**Caption:** Role of GBP1:PIM1 interaction in paclitaxel resistance and its inhibition by **NSC756093**.

## Conclusion

This application note provides a comprehensive protocol for the characterization of **NSC756093** as an inhibitor of the GBP1:PIM1 interaction using Surface Plasmon Resonance. The detailed methodology and data presentation guidelines will enable researchers to accurately determine the binding kinetics of this and other small molecule inhibitors, facilitating

the drug development process. The visualization of the experimental workflow and the underlying signaling pathway offers a clear understanding of the assay's logic and the compound's mechanism of action.

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